N-(5-chloropyridin-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Description
N-(5-chloropyridin-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloropyridine moiety, a methylphenyl group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C16H12ClN3O2 |
|---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-2-4-11(5-3-10)14-8-13(20-22-14)16(21)19-15-7-6-12(17)9-18-15/h2-9H,1H3,(H,18,19,21) |
InChI Key |
VEJQIDWAOJEANC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the chloropyridine moiety: This step often involves a nucleophilic substitution reaction where a chloropyridine derivative is reacted with the oxazole intermediate.
Attachment of the methylphenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the methylphenyl group and a halogenated oxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide: Lacks the methyl group on the phenyl ring.
N-(5-chloropyridin-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: Contains a methoxy group instead of a methyl group.
Uniqueness
N-(5-chloropyridin-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
